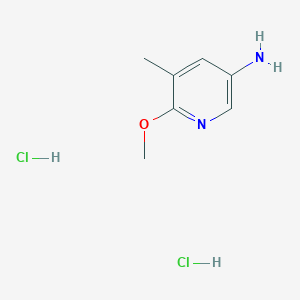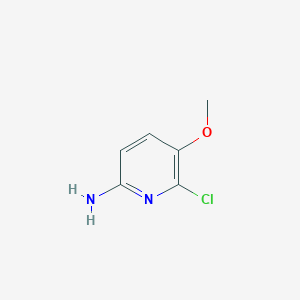
3-(Cyclobutylmethoxy)piperidine hydrochloride
Vue d'ensemble
Description
3-(Cyclobutylmethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C10H20ClNO . It is a solid substance .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringC1(COCC2CCC2)CNCCC1 . The average molecular weight is 205.725 Da . Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular formula is C10H20ClNO , and it has an average molecular weight of 205.725 Da .Applications De Recherche Scientifique
Analytical Characterization and Metabolism Studies : Studies have shown that 3-(Cyclobutylmethoxy)piperidine hydrochloride can be used in analytical toxicology for the detection of its metabolites in biological samples. For instance, Ameline et al. (2018) focused on the detection of 3-methoxyphencyclidine (a related compound) and its metabolites in human urine using advanced chromatography techniques (Ameline et al., 2018).
Pharmacology and Drug Development : Various studies have explored the pharmacological properties of compounds related to this compound. For instance, research by Zimmerman et al. (1994) investigated the structure-activity relationship of N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines to discover opioid antagonists for gastrointestinal motility disorders (Zimmerman et al., 1994).
Chemical Synthesis and Molecular Structure : The compound's molecular structure and synthesis methods are also a subject of research. Korneichuk et al. (2017) conducted quantum-chemical calculations on 3-(hydroxymethyl)piperidine (a structurally similar compound) to understand its conformational equilibrium in different solvents (Korneichuk et al., 2017).
Neuropharmacology Research : The piperidine class of compounds, including this compound, has been used in neuropharmacological research to explore the effects of psychoactive substances. Studies like those conducted by Largent et al. (1984) on specific binding sites in the brain for related compounds contribute to understanding psychotomimetic effects and potential therapeutic applications (Largent et al., 1984).
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-(Cyclobutylmethoxy)piperidine hydrochloride, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
3-(cyclobutylmethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-3-9(4-1)8-12-10-5-2-6-11-7-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNVNBVALUSVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



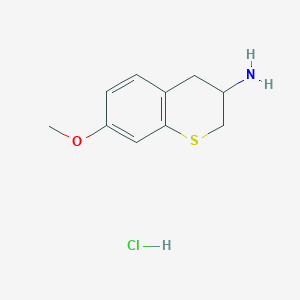
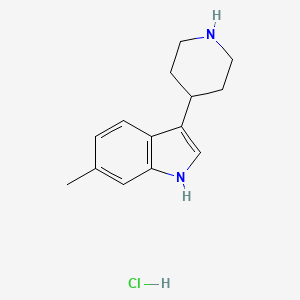
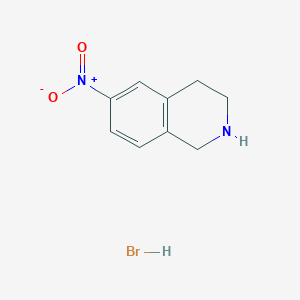

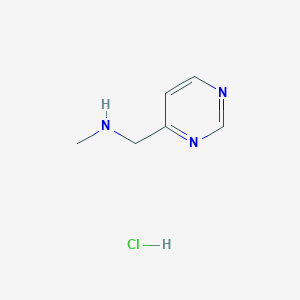
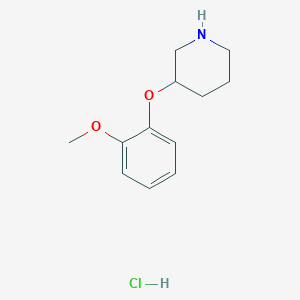
![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423898.png)
![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)

